1-Ethynyl-2-(propan-2-yloxy)benzene

Metathesis Polymerization Conjugated Polymers Ruthenium Catalysis

1-Ethynyl-2-(propan-2-yloxy)benzene (CAS: 66021-95-2), also known as 1-ethynyl-2-isopropoxybenzene, is a functionalized terminal alkyne belonging to the class of ortho-alkoxy-substituted phenylacetylenes. Its molecular formula is C₁₁H₁₂O with a molecular weight of 160.21 g/mol.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
CAS No. 66021-95-2
Cat. No. B3055642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethynyl-2-(propan-2-yloxy)benzene
CAS66021-95-2
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=CC=C1C#C
InChIInChI=1S/C11H12O/c1-4-10-7-5-6-8-11(10)12-9(2)3/h1,5-9H,2-3H3
InChIKeySUAXZCJGGYILQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethynyl-2-(propan-2-yloxy)benzene (CAS: 66021-95-2): A Specialized ortho-Alkoxy Phenylacetylene for Advanced Metathesis Polymerization and Catalyst Synthesis


1-Ethynyl-2-(propan-2-yloxy)benzene (CAS: 66021-95-2), also known as 1-ethynyl-2-isopropoxybenzene, is a functionalized terminal alkyne belonging to the class of ortho-alkoxy-substituted phenylacetylenes. Its molecular formula is C₁₁H₁₂O with a molecular weight of 160.21 g/mol [1]. The defining structural feature—an isopropoxy group positioned ortho to the ethynyl moiety on the benzene ring—governs its reactivity, steric profile, and ultimate utility, particularly as a monomer in controlled metathesis polymerization and as a scaffold for designing catalytically competent organometallic complexes [2].

Why 1-Ethynyl-2-(propan-2-yloxy)benzene (66021-95-2) Cannot Be Simply Replaced by Other Phenylacetylenes in Advanced Synthesis


Generic phenylacetylene or even other alkoxy-substituted analogs are not functionally interchangeable with 1-ethynyl-2-(propan-2-yloxy)benzene due to the decisive role of the ortho-substituent. In metathesis polymerizations, this compound's specific ortho-isopropoxy group is essential for achieving a productive, controlled reaction [1]. Unsubstituted phenylacetylene or meta/para-substituted isomers often fail to polymerize or yield ill-defined, low-quality materials under the same conditions [2]. Similarly, in enyne metathesis, this specific substitution pattern enables the formation of stable, bidentate η¹-vinylcarbene ruthenium complexes with tailored catalytic properties, a capability not shared by simpler phenylacetylenes [3].

Quantitative Evidence of Differentiated Performance for 1-Ethynyl-2-(propan-2-yloxy)benzene (66021-95-2)


Superior Polymer Yield and Controlled Molecular Weight in Ru-Catalyzed Metathesis Polymerization

In a direct head-to-head study of ortho-substituted phenylacetylene monomers, 1-ethynyl-2-(propan-2-yloxy)benzene demonstrated the highest polymer yield and superior molecular weight control with the second-generation Hoveyda-Grubbs catalyst, outperforming other monomers like ortho-tolylacetylene. [1]

Metathesis Polymerization Conjugated Polymers Ruthenium Catalysis

Enabling High cis-Content Polymer via Mo-Based Catalyst

The compound's polymerization behavior is highly tunable based on catalyst choice. While Ru catalysts yield high trans-content polymers, using Mo-based systems produces polymers with a significantly different microstructure, specifically 80% cis content. [1]

Metathesis Polymerization Conjugated Polymers Molybdenum Catalysis

Consistent Polymerization Performance with Mo Catalysts Across Solvents

The polymerization of 1-ethynyl-2-(propan-2-yloxy)benzene with Mo-based catalysts is robust, showing negligible variation in polymer yield (82-83%) across a range of common organic solvents. [1]

Metathesis Polymerization Molybdenum Catalysis Process Chemistry

Selective Formation of Catalytically Active Bidentate Ru Complexes via Enyne Metathesis

In the synthesis of well-defined catalysts, 1-ethynyl-2-(propan-2-yloxy)benzene reacts with standard Grubbs-type catalysts to cleanly form a specific class of catalytically active bidentate ruthenium vinylcarbene complexes. The ortho-isopropoxy group is essential for the chelation step, a feature absent in simpler phenylacetylenes. [1]

Enyne Metathesis Organometallic Chemistry Catalyst Design

Key Application Scenarios for Procuring 1-Ethynyl-2-(propan-2-yloxy)benzene (66021-95-2) Based on Evidence


Synthesis of Well-Defined Poly(phenylacetylene) Derivatives via Ru-Catalyzed Metathesis Polymerization

This compound is the monomer of choice for researchers aiming to synthesize high molecular weight, functional polyacetylenes using well-defined ruthenium catalysts. As evidenced by its 93% polymerization yield and controlled molecular weight (Mn = 1.9 x 10⁴ g/mol) with the second-generation Hoveyda-Grubbs catalyst, it provides a reliable pathway to achieve high conversion and predictable polymer properties, unlike other ortho-substituted monomers such as ortho-tolylacetylene which fail to react [1].

Tuning Polymer Microstructure for Advanced Material Properties

For applications where the polymer's secondary structure (e.g., helicity) and optical properties are critical, this monomer offers a unique advantage. By simply changing the catalyst from Ru to Mo, the resulting polymer's microstructure can be switched from predominantly trans to 80% cis content [2]. This level of control is essential for designing materials with specific conjugation lengths and chiroptical responses.

Building Bidentate Ruthenium Vinylcarbene Catalysts via Enyne Metathesis

This compound is a key reagent in the synthesis of catalytically active bidentate η¹-vinylcarbene ruthenium complexes. Its specific ortho-isopropoxy group is structurally required to undergo an enyne metathesis reaction with standard Grubbs-type initiators, followed by chelation to form a stable, well-defined catalyst [3]. This makes it a strategic building block for laboratories focused on developing or studying new metathesis catalysts.

Robust Polymerization Processes with Mo-Based Initiators

This monomer's polymerization with Mo-based catalysts is exceptionally robust, demonstrating consistent performance across different solvents (83% yield in toluene vs. 82% in 1,4-dioxane) [4]. This solvent insensitivity is a significant advantage for process development and scale-up, as it offers flexibility and reduces the need for stringent solvent control, thereby lowering the risk of batch-to-batch variability.

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